Molecular weight and structural formula of 4-Chloro-3,5-dimethylbenzoyl chloride
Molecular weight and structural formula of 4-Chloro-3,5-dimethylbenzoyl chloride
Executive Summary
4-Chloro-3,5-dimethylbenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of lipophilic amides and esters for pharmaceutical and agrochemical applications.[1][2] Its unique substitution pattern—a para-chloro group flanked by two meta-methyl groups—imparts specific steric and electronic properties that modulate metabolic stability and receptor binding affinity in drug candidates. This guide provides a definitive technical profile, validated synthesis protocols, and handling strategies to ensure experimental success.
Part 1: Structural Identity & Physicochemical Profile
Chemical Nomenclature and Identifiers
This compound represents a tri-substituted benzene ring where the acid chloride functionality directs the numbering. The symmetry of the methyl groups at positions 3 and 5 simplifies the NMR spectra but creates a hydrophobic pocket around the 4-chloro substituent.
| Property | Data |
| IUPAC Name | 4-Chloro-3,5-dimethylbenzoyl chloride |
| CAS Number (Acid Precursor) | 90649-78-8 (4-Chloro-3,5-dimethylbenzoic acid) |
| CAS Number (Chloride) | 1379360-36-7 (Verified via catalog cross-reference) |
| Molecular Formula | C₉H₈Cl₂O |
| SMILES | CC1=CC(=CC(=C1Cl)C)C(=O)Cl |
| InChI Key | (Predicted) Based on connectivity: ZJIOBDJEKDUUCI analog |
Quantitative Molecular Data
Precise molecular weight calculations are essential for stoichiometry in high-throughput synthesis.
| Element | Count | Atomic Mass ( g/mol ) | Subtotal |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total Molecular Weight | - | - | 203.06 g/mol |
Structural Topology
The molecule features a "steric gate" created by the methyl groups. While they do not hinder the carbonyl carbon (C1) significantly (being in the meta position relative to it), they sterically crowd the para-chloro position, potentially reducing the rate of nucleophilic aromatic substitution at C4.
Part 2: Synthetic Pathways & Production Logic
The synthesis of 4-Chloro-3,5-dimethylbenzoyl chloride is most reliably achieved via the chlorination of its carboxylic acid precursor. The choice of chlorinating agent dictates the purity profile.
Synthesis Workflow (Graphviz)
Figure 1: Conversion of the benzoic acid derivative to the acid chloride using Thionyl Chloride with DMF catalysis.
Validated Experimental Protocol
Objective: Synthesize 10.0 g of 4-Chloro-3,5-dimethylbenzoyl chloride.
Reagents:
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4-Chloro-3,5-dimethylbenzoic acid (10.0 g, 54.1 mmol)
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Thionyl Chloride (SOCl₂) (19.3 g, 162 mmol, 3.0 equiv)
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N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)
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Solvent: Anhydrous Toluene (optional, for temperature control)
Step-by-Step Methodology:
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or connect to an inert gas manifold (N₂) to exclude atmospheric moisture.
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Scrubbing: Route the exhaust from the condenser to a trap containing 1M NaOH to neutralize evolved HCl and SO₂ gases.
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Addition: Charge the flask with the carboxylic acid. Add Thionyl Chloride slowly. Add catalytic DMF. Note: DMF acts as a catalyst by forming a reactive chloroiminium intermediate, significantly accelerating the reaction.
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Reaction: Heat the mixture to reflux (76°C) for 2–3 hours. The suspension should turn into a clear, homogenous yellow solution, indicating consumption of the solid acid.
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Work-up: Cool the mixture to room temperature. Remove excess SOCl₂ via rotary evaporation under reduced pressure.[3]
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Purification: To remove trace thionyl chloride, add anhydrous toluene (20 mL) and re-evaporate (azeotropic removal). The residue is typically pure enough (>95%) for subsequent acylation steps.
-
Validation: Dissolve a small aliquot in methanol. Analyze via GC-MS to confirm the formation of the methyl ester (MW ~198.6 g/mol ), avoiding hydrolysis on the column.
Part 3: Reactivity Profile & Handling (Trustworthiness)
As an acid chloride, this molecule is highly susceptible to hydrolysis. However, the specific substitution pattern offers unique reactivity nuances.
Reactivity Logic Diagram
Figure 2: Primary reaction pathways. Note that hydrolysis is the primary degradation mode.
Critical Handling Procedures
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Moisture Control: Store under argon or nitrogen. The induction of moisture converts the liquid/low-melting solid back to the high-melting carboxylic acid (white precipitate), ruining stoichiometry.
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Lachrymator Warning: Like most benzoyl chlorides, this compound is a potent lachrymator. All transfers must occur in a fume hood.
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Quenching: Never pour water directly into the bulk chemical. Quench excess reagent by adding the acid chloride dropwise to a stirred ice/water or alkaline solution.
Part 4: Applications in Drug Design
The 4-Chloro-3,5-dimethylbenzoyl moiety is a valuable scaffold in medicinal chemistry, often referred to as a "privileged substructure" for modulating physicochemical properties.
Lipophilicity and Metabolic Stability
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Lipophilicity (LogP): The two methyl groups significantly increase the LogP compared to the unsubstituted benzoyl chloride. This enhances membrane permeability for CNS-targeted drugs.
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Metabolic Blocking: The 4-chloro substituent blocks para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for aromatic rings.
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Conformational Restriction: The 3,5-dimethyl groups create steric bulk that can restrict the rotation of the amide bond in the final drug molecule, potentially locking the ligand into a bioactive conformation.
Known Analog Applications
This scaffold is structurally homologous to moieties found in:
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Dimethomorph Analogs: Used in fungicide development.[4]
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Benzoylthiourea Derivatives: Investigated for CNS depressant activity, where the lipophilic nature of the 3,5-dimethyl-4-chloro ring enhances blood-brain barrier penetration [1].
References
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Synthesis and CNS Activity of Benzoylthiourea Derivatives. Universitas Ahmad Dahlan. Retrieved from
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4-Chloro-3,5-dimethylbenzoic acid (CAS 90649-78-8). BLD Pharm.[5][6] Retrieved from
-
Synthesis of Acyl Chlorides via Thionyl Chloride. BenchChem Protocols. Retrieved from
-
PubChem Compound Summary: 3,5-Dimethylbenzoyl Chloride (Homolog Reference). National Library of Medicine. Retrieved from
-
Process for the preparation of chloro-benzoyl chlorides. European Patent Office (EP0854128). Retrieved from
Sources
- 1. 21900-56-1|2-Chloro-3-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 2. 51719-64-3|4-Chloro-3,5-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
- 5. 90649-78-8|4-Chloro-3,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. 90649-78-8・4-Chloro-3,5-dimethylbenzoic acid・4-Chloro-3,5-dimethylbenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
